molecular formula C7H8N2O B3017743 Pyrazine, 2-(2-propen-1-yloxy)- CAS No. 107466-42-2

Pyrazine, 2-(2-propen-1-yloxy)-

Cat. No.: B3017743
CAS No.: 107466-42-2
M. Wt: 136.154
InChI Key: XPDIZRLTKZNKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazine (B50134) Scaffolds in Contemporary Organic Chemistry

The pyrazine scaffold is a cornerstone in modern organic and medicinal chemistry due to its prevalence in a multitude of biologically active compounds and functional materials. nih.govmdpi.com Its aromatic nature, combined with the presence of two electron-withdrawing nitrogen atoms, results in a chemically stable yet functionalizable core. nih.gov This balance allows for the strategic modification of the pyrazine ring to fine-tune the properties of the resulting derivatives.

The significance of the pyrazine scaffold is underscored by its presence in numerous natural products, contributing to the characteristic aromas of many roasted and cooked foods. mdpi.com Beyond their sensory properties, pyrazine derivatives have been the focus of extensive research in drug discovery. The pyrazine nucleus is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities. nih.govmdpi.com

Furthermore, the electron-deficient character of the pyrazine ring makes it a valuable building block in materials science. nih.gov Pyrazine-containing compounds have been investigated for their potential applications in optoelectronic devices, where their electronic properties can be harnessed. nih.gov The ability to systematically introduce different substituents onto the pyrazine core allows for the rational design of materials with tailored electronic and photophysical characteristics. nih.gov

The synthesis of substituted pyrazines is a well-developed area of organic chemistry, with numerous methods available for their preparation. rsc.orgnih.gov These synthetic strategies often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, or the modification of pre-existing pyrazine rings through various cross-coupling reactions. rsc.orgrsc.org The versatility in synthesis further enhances the importance of the pyrazine scaffold, providing chemists with the tools to create a vast library of derivatives for further investigation.

Overview of Ether-Substituted Pyrazine Derivatives in Academic Research

Ether-substituted pyrazines, also known as alkoxypyrazines, represent a significant subclass of pyrazine derivatives. The introduction of an alkoxy group onto the pyrazine ring can significantly influence the molecule's physical and chemical properties. For instance, methoxypyrazines are well-known for their potent aroma profiles, often associated with vegetative or nutty scents. nist.govnist.gov

From a chemical standpoint, the ether linkage introduces a site for potential chemical modification. The synthesis of alkoxypyrazines can be achieved through various methods, including the nucleophilic substitution of a leaving group, such as a halogen, on the pyrazine ring by an alkoxide. nih.gov

Research into ether-substituted pyrazines has explored their potential in various applications. In the field of materials science, the incorporation of alkoxy groups can modulate the electronic properties of pyrazine-based materials, which is relevant for the development of organic electronics. nih.gov The ether group can also influence the solid-state packing and intermolecular interactions of these compounds.

While detailed research on Pyrazine, 2-(2-propen-1-yloxy)- itself is scarce in the reviewed literature, its structure as an allyl ether of a pyrazine suggests potential for interesting reactivity. The allyl group is known to participate in various rearrangements, most notably the Claisen rearrangement. In the context of a pyrazine ring, this could potentially offer a pathway to novel substituted pyrazinones, although such reactivity for this specific compound has not been documented in the available literature.

The study of ether-substituted pyrazines continues to be an active area of research, driven by their diverse applications and interesting chemical properties. nih.govtandfonline.com Further investigation into derivatives like Pyrazine, 2-(2-propen-1-yloxy)- could reveal unique reactivity patterns and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDIZRLTKZNKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Regioselectivity and Stereoselectivity in the Synthesis of 2 2 Propen 1 Yloxy Pyrazine Derivatives

Catalytic Approaches in the Synthesis of Pyrazine, 2-(2-propen-1-yloxy)-

The synthesis of 2-alkoxypyrazines, including the target compound, Pyrazine, 2-(2-propen-1-yloxy)-, can be achieved through various catalytic methodologies. The primary approaches involve the cross-coupling of a pyrazine derivative with an alcohol, typically facilitated by transition metal catalysts. Copper- and palladium-based catalytic systems are the most prominent in forming the crucial C-O ether linkage on the pyrazine ring. These methods offer significant advantages over traditional, non-catalytic approaches by often providing higher yields, milder reaction conditions, and greater functional group tolerance.

The most probable synthetic route involves the reaction of a 2-halopyrazine, such as 2-chloropyrazine (B57796), with allyl alcohol in the presence of a suitable catalyst and base. This approach is analogous to the well-established Ullmann condensation for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Synthesis

The copper-catalyzed Ullmann condensation is a classical and widely used method for the formation of aryl-oxygen bonds. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org For the synthesis of Pyrazine, 2-(2-propen-1-yloxy)-, this would involve the reaction of 2-chloropyrazine with allyl alcohol.

Modern variations of the Ullmann reaction often employ soluble copper(I) salts, such as copper(I) iodide (CuI), in combination with a ligand to facilitate the reaction. nih.gov The ligand enhances the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions compared to the harsh temperatures often required in traditional Ullmann reactions. wikipedia.orgnih.gov

Key Components of Copper-Catalyzed Synthesis:

Pyrazine Substrate: 2-Chloropyrazine is a common and commercially available starting material. mdpi.com Other halopyrazines, such as 2-bromopyrazine, could also be used, with the reactivity generally following the order I > Br > Cl.

Alcohol: Allyl alcohol serves as the source of the 2-propen-1-yloxy group.

Copper Catalyst: Copper(I) iodide (CuI) is a frequently used catalyst. nih.govnih.gov Other copper sources like copper(II) oxide nanoparticles (CuO-NPs) have also been reported for Ullmann etherifications. mdpi.com

Ligand: The addition of a ligand, such as 1,10-phenanthroline (B135089) or N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly improve the reaction efficiency. nih.gov For instance, the CuI/TMEDA system has been successfully used for the synthesis of 2-aryloxypyridines, a structural analog of the target molecule. nih.gov

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the alcohol and form the corresponding alkoxide in situ. mdpi.comnih.gov

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed. wikipedia.orgmdpi.com

A representative reaction scheme is depicted below:

Generated code

Table 1: Examples of Copper-Catalyzed C-O Bond Formation in Heterocyclic Compounds

Catalyst SystemSubstratesProductYield (%)Reference
CuI / 1,10-phenanthroline2-Chlorobenzoic acid, AnilineN-Phenylanthranilic acid- wikipedia.org
CuI / TMEDA2,X-Dihalopyridines, Phenols2-AryloxypyridinesGood to High nih.gov
CuO-NPs / KOH/Cs₂CO₃Aryl halides, PhenolsDiaryl ethers- mdpi.com
CuI / PPh₃ / K₂CO₃2,3-Dichloropyrazine, Terminal alkynes2-Alkynyl-3-chloropyrazines- nih.gov

Note: The table presents analogous reactions. Specific yields for the target compound require experimental verification.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N and C-O bonds. While more commonly applied to C-N bond formation, palladium catalysts can also facilitate the synthesis of aryl ethers. nih.gov In the context of Pyrazine, 2-(2-propen-1-yloxy)- synthesis, a palladium-catalyzed approach would likely involve the coupling of 2-chloropyrazine with allyl alcohol.

These reactions typically employ a palladium(0) or palladium(II) precursor in combination with a phosphine-based ligand. The choice of ligand is crucial for the success of the reaction, influencing both the yield and the substrate scope.

Key Components of Palladium-Catalyzed Synthesis:

Pyrazine Substrate: 2-Chloropyrazine is a suitable substrate for palladium-catalyzed cross-coupling reactions. mdpi.comsemanticscholar.org

Alcohol: Allyl alcohol.

Palladium Catalyst: Palladium complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂) are common precursors. mdpi.comnih.gov

Ligand: A variety of phosphine (B1218219) ligands, such as Xantphos or electron-deficient PHOX ligands, can be employed. nih.gov The choice of ligand is critical and often requires optimization for a specific substrate combination.

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.

Solvent: Anhydrous, aprotic solvents such as toluene (B28343) or dioxane are commonly used.

A general reaction scheme is as follows:

Generated code

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazine and Related Heterocycles

Catalyst SystemSubstratesProduct TypeReference
Pd(OAc)₂ / AgOAcIndole, Pyrazine-N-oxideC-H/C-H coupled product mdpi.comsemanticscholar.org
Pd₂(pmdba)₃ / PHOX ligandN-protected piperazin-2-onesα-Tertiary piperazin-2-ones nih.gov
Pd(0) / PPh₃2,5-Dibromopyrazine, 3-BorylindolePyrazine bisindole semanticscholar.org

Note: The table presents analogous C-C and C-N coupling reactions to illustrate the utility of palladium catalysis in pyrazine chemistry. The direct C-O coupling for the target molecule would be an adaptation of these principles.

Reactivity Profile of the Pyrazine Heterocyclic Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions. This arrangement significantly influences its electronic properties and, consequently, its chemical reactivity.

Electron-Deficient Character and Nucleophilic Attack Susceptibility

The electron-deficient nature of pyrazines makes them more prone to nucleophilic substitution reactions compared to their carbocyclic aromatic counterparts like benzene (B151609). slideshare.net The attack of a nucleophile typically occurs at the carbon atoms adjacent to the nitrogen atoms (positions 2, 3, 5, and 6), as these are the most electron-poor sites. masterorganicchemistry.com In the case of 2-substituted pyrazines, the position of nucleophilic attack can be influenced by the nature of the substituent.

Substitution Reactions on the Pyrazine Ring

Nucleophilic substitution reactions on the pyrazine ring of compounds like Pyrazine, 2-(2-propen-1-yloxy)- can proceed through different mechanisms, including nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.govyoutube.comnih.govyoutube.com In an SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled.

For 2-alkoxypyrazines, the alkoxy group itself can act as a leaving group in the presence of strong nucleophiles. Studies on chloropyrazines have shown that they readily undergo displacement reactions with various nucleophiles such as sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide. acs.orgyoutube.com While direct experimental data on nucleophilic substitution of the allyloxy group in Pyrazine, 2-(2-propen-1-yloxy)- is not extensively documented in readily available literature, the general reactivity of 2-alkoxypyrazines suggests that such reactions are plausible under appropriate conditions. The reaction would likely require a strong nucleophile and potentially elevated temperatures to proceed.

Chemical Transformations of the 2-(2-propen-1-yloxy)- Side Chain

The allyloxy side chain of Pyrazine, 2-(2-propen-1-yloxy)- is a site of significant chemical reactivity, primarily involving rearrangements and additions to the double bond.

Allylic Rearrangements and Claisen-type Rearrangements

One of the most characteristic reactions of allyl ethers is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that results in the formation of a C-C bond. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orglibretexts.org For Pyrazine, 2-(2-propen-1-yloxy)-, this intramolecular rearrangement would lead to the formation of 3-allylpyrazin-2-one. This transformation involves the concerted movement of six electrons through a cyclic transition state. wikipedia.org

The Claisen rearrangement can be induced thermally, often requiring high temperatures. organic-chemistry.org However, the reaction can also be catalyzed by Lewis acids, which can significantly lower the reaction temperature and improve yields. caltech.eduprinceton.edunih.govprinceton.edursc.org Lewis acids such as zinc triflate have been shown to be effective catalysts for the Claisen rearrangement of other allylic ethers. nih.gov The general mechanism for the aromatic Claisen rearrangement involves the formation of an intermediate which then tautomerizes to the more stable phenolic or, in this case, pyrazinone product. masterorganicchemistry.comwikipedia.org

Rearrangement TypeDescriptionKey Features
Thermal Claisen Rearrangement A nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl or aryl ether that occurs upon heating.Typically requires high temperatures; proceeds through a concerted, pericyclic mechanism. wikipedia.orgorganic-chemistry.org
Lewis Acid-Catalyzed Claisen Rearrangement A Claisen rearrangement facilitated by the presence of a Lewis acid.Occurs at lower temperatures than the thermal variant; the Lewis acid activates the substrate towards rearrangement. caltech.eduprinceton.edunih.gov
Ireland-Claisen Rearrangement The reaction of an allylic carboxylate with a strong base to form a γ,δ-unsaturated carboxylic acid.Proceeds via a silylketene acetal (B89532) intermediate. wikipedia.org
Johnson-Claisen Rearrangement The reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester.Often requires high temperatures and can be catalyzed by weak acids. wikipedia.org

Olefinic Functionalization Reactions (e.g., cycloadditions)

The double bond in the allylic side chain of Pyrazine, 2-(2-propen-1-yloxy)- is susceptible to various functionalization reactions, including cycloadditions. Cycloaddition reactions are powerful tools for the construction of cyclic systems. youtube.comillinois.edunih.govyoutube.com

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In the context of Pyrazine, 2-(2-propen-1-yloxy)-, the allyl group could potentially act as the dienophile in a reaction with a suitable diene. However, the reactivity of the allyl group in this specific context would depend on the electronic nature of the pyrazine ring and the reaction conditions. There are also examples of [3+2] cycloadditions involving oxyallyl cations which can lead to the formation of five-membered rings. nih.gov The functionalization of olefins can also be achieved through various catalytic methods, often involving transition metals. masterorganicchemistry.com

Mechanistic Studies of Reactions Involving Pyrazine, 2-(2-propen-1-yloxy)-

Detailed mechanistic studies specifically on the reactions of Pyrazine, 2-(2-propen-1-yloxy)- are not extensively reported in the literature. However, the mechanisms of the key reactions it undergoes can be inferred from studies on analogous systems.

The Claisen rearrangement is known to proceed through a concerted, pericyclic mechanism involving a highly ordered, chair-like transition state. wikipedia.org Crossover experiments with other allyl ethers have confirmed the intramolecular nature of this rearrangement. wikipedia.org For heteroaromatic allyl ethers, computational studies on related systems can provide insights into the transition state geometries and activation energies. researchgate.net

Mechanistic investigations into nucleophilic substitution on the pyrazine ring often focus on identifying the nature of the intermediate (e.g., Meisenheimer complex) and the factors influencing the reaction rate, such as the nature of the nucleophile, leaving group, and solvent. nih.gov The possibility of a nih.govresearchgate.net-sigmatropic rearrangement, such as the Wittig rearrangement, could also be considered for the allyloxy side chain under basic conditions, which would proceed through a different mechanistic pathway than the nih.govnih.gov-Claisen rearrangement. libretexts.orgethz.chmdpi.com

Role of Intermediates in Pyrazine Derivative Reactions

In the context of the Claisen rearrangement of 2-(2-propen-1-yloxy)-pyrazine, a key intermediate would be the aforementioned 3-(2-propen-1-yl)pyrazin-2(1H)-one. This non-aromatic dienone is expected to be transient, rapidly tautomerizing to the stable 3-allyl-2-hydroxypyrazine to regain aromaticity. The direct spectroscopic observation of such intermediates is challenging due to their short lifetimes but can sometimes be achieved using time-resolved spectroscopic techniques. nih.gov

In other potential reactions of pyrazine derivatives, various intermediates play a crucial role. For instance, in nucleophilic substitution reactions on halopyrazines, an addition-elimination mechanism involving a Meisenheimer-type intermediate is often operative. researchgate.net However, in some cases, ring-opening-ring-closure (ANRORC) mechanisms with different intermediates can lead to unexpected products. researchgate.net For photochemical reactions, highly reactive intermediates such as Dewar pyrazines (bicyclo[2.2.0]diaza-2,5-dienes) and benzvalene (B14751766) isomers have been postulated and computationally studied in the photoisomerization of pyrazines. mdpi.com For example, DFT calculations on 2,6-dimethylpyrazine (B92225) suggest that its photoisomerization to 4,5-dimethylpyrimidine (B3279536) proceeds through Dewar and benzvalene intermediates. mdpi.com

Electrochemical Behavior of Pyrazine, 2-(2-propen-1-yloxy)- and Analogs

The electrochemical properties of 2-(2-propen-1-yloxy)-pyrazine are expected to be influenced by the electron-donating nature of the allyloxy group. This substituent increases the electron density on the pyrazine ring, which should, in turn, affect its redox potentials.

Redox Processes and Their Influence on Pyrazine Reactivity

Pyrazines typically undergo reduction at the nitrogen atoms. The electrochemical reduction of pyrazine derivatives in aqueous media is often pH-dependent and can involve multi-electron and multi-proton processes. researchgate.netresearchgate.net For instance, the reduction of 2-hydroxy-3-phenyl-6-methylpyrazine involves a two-electron, two-proton process at low pH, while at higher pH, it involves a two-electron, one-proton reaction. researchgate.net

Influence of Pyrazine Substitution on Electrode Potentials

The substitution pattern on the pyrazine ring significantly modulates its electrode potentials. Electron-donating groups, such as the allyloxy group, are expected to lower the reduction potential (make it more negative) and lower the oxidation potential (make it easier to oxidize). Conversely, electron-withdrawing groups make reduction easier and oxidation more difficult. nih.gov

Studies on substituted s-tetrazines have shown a strong correlation between the redox potentials and the Hammett constants of the substituents. nih.gov This principle can be extended to substituted pyrazines. The allyloxy group, with its electron-donating character through resonance, would be expected to shift the reduction potential of the pyrazine ring to more negative values compared to unsubstituted pyrazine or pyrazines with electron-withdrawing substituents.

Substituent Type Effect on Reduction Potential Effect on Oxidation Potential Reference
Electron-donating (e.g., -OR, -NR2)Becomes more negativeBecomes less positive nih.gov
Electron-withdrawing (e.g., -CN, -F)Becomes less negativeBecomes more positive nih.gov

Photochemical Reactions and Photoinduced Processes of Allyloxypyrazines

The photochemistry of 2-(2-propen-1-yloxy)-pyrazine is likely to involve processes centered on both the pyrazine ring and the allyloxy substituent, including photoisomerization and photosubstitution reactions.

Photoisomerization and Photosubstitution Pathways

Upon UV irradiation, pyrazines can undergo photoisomerization to Dewar pyrazines and other valence isomers. mdpi.com Theoretical studies on 2,6-dimethylpyrazine have shown that excitation to the S1 and S2 electronic states can lead to the formation of Dewar isomers, which can then rearrange to more stable isomers like pyrimidines via benzvalene intermediates. mdpi.com It is plausible that 2-(2-propen-1-yloxy)-pyrazine could follow similar photoisomerization pathways, potentially leading to substituted pyrimidines.

The allyloxy group itself can participate in photochemical reactions. A photo-Claisen rearrangement is a known reaction for allyl aryl ethers, proceeding via a different mechanism than the thermal rearrangement, often involving radical intermediates. While less common than the thermal counterpart, this pathway could be a possibility for 2-(2-propen-1-yloxy)-pyrazine under specific photochemical conditions.

Furthermore, photosubstitution reactions, where a substituent on the ring is replaced, are also possible. The nature of the solvent and the presence of other reagents can influence the outcome of these reactions. youtube.com The electron-donating allyloxy group would likely influence the regioselectivity of such photosubstitution reactions.

Photochemical Process Proposed Intermediate/Product Analogous System Reference
PhotoisomerizationDewar pyrazine, Benzvalene isomer2,6-Dimethylpyrazine mdpi.com
PhotoisomerizationPyrimidine derivative2,6-Dimethylpyrazine mdpi.com
Photo-Claisen RearrangementRadical intermediatesAllyl aryl ethers wikipedia.org

Excited State Chemistry of Pyrazine, 2-(2-propen-1-yloxy)-

The excited state chemistry of pyrazine and its derivatives is a well-studied field, characterized by complex interactions between different electronic states that dictate the ultimate photochemical and photophysical outcomes. While specific experimental data on the excited state behavior of Pyrazine, 2-(2-propen-1-yloxy)- is not extensively available in the public domain, its reactivity can be inferred from the established photochemistry of the pyrazine core and the influence of the allyloxy substituent.

The parent pyrazine molecule possesses low-lying n,π* and π,π* singlet and triplet excited states. rsc.orgnih.gov The relative ordering and coupling of these states are crucial in determining the pathways for energy dissipation, which include fluorescence, phosphorescence, intersystem crossing, and photochemical reactions. rsc.orgnih.gov Theoretical studies have shown that the potential energy surfaces of pyrazine's excited states are complex, featuring conical intersections that facilitate rapid, non-radiative decay back to the ground state. rsc.org

Upon photoexcitation, Pyrazine, 2-(2-propen-1-yloxy)- is expected to populate singlet excited states (S₁). From the S₁ state, several processes can occur:

Fluorescence: Radiative decay back to the ground state, emitting a photon. The efficiency (quantum yield) of this process will be competitive with other deactivation pathways.

Intersystem Crossing (ISC): Transition from the singlet excited state to a triplet excited state (T₁). This is often efficient in N-heterocyclic compounds like pyrazine.

Photochemical Reactions: The excited state molecule can undergo various chemical transformations. For Pyrazine, 2-(2-propen-1-yloxy)- , potential photochemical reactions include:

[2+2] Cycloaddition: The excited pyrazine ring could potentially undergo cycloaddition reactions, a known photochemical pathway for aromatic compounds. youtube.com

Photo-Fries or Photo-Claisen Rearrangement: The allyloxy group could undergo rearrangement. While the Photo-Fries rearrangement is more common for acyl groups, a related process involving the allyl group migrating to the pyrazine ring is conceivable, especially given the precedent of photo-rearrangements in aromatic ethers. youtube.com

Intramolecular Hydrogen Abstraction: The excited pyrazine ring could abstract a hydrogen atom from the allylic position of the substituent, leading to the formation of a biradical intermediate. This intermediate could then undergo further reactions.

Photosensitization: The excited Pyrazine, 2-(2-propen-1-yloxy)- could act as a photosensitizer, transferring its energy to other molecules, such as molecular oxygen, to generate singlet oxygen. nih.gov

The presence of the double bond in the 2-propen-1-yloxy substituent introduces additional photochemical possibilities, such as intramolecular cycloadditions or interactions with the excited pyrazine ring.

Solvent Effects on the Reactivity and Reaction Outcomes of Pyrazine, 2-(2-propen-1-yloxy)-

The solvent environment can significantly influence the reactivity and reaction outcomes of Pyrazine, 2-(2-propen-1-yloxy)- by affecting the stability of the ground and excited states, as well as any charged or polar intermediates. While specific studies on this compound are lacking, general principles of solvent effects on related systems provide a framework for understanding its expected behavior.

The polarity, polarizability, and hydrogen-bonding capabilities of the solvent are key parameters to consider. researchgate.netscispace.com

Solvatochromism: The absorption and emission spectra of Pyrazine, 2-(2-propen-1-yloxy)- are expected to exhibit solvatochromism, meaning the position of the spectral bands will shift with solvent polarity. For n,π* transitions, a blue shift (hypsochromic shift) is typically observed in more polar or protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. exaly.com Conversely, π,π* transitions often show a red shift (bathochromic shift) in polar solvents, as the excited state is generally more polar than the ground state and is thus stabilized to a greater extent.

Reaction Pathways and Product Distribution: The solvent can influence the competition between different reaction pathways. For instance:

In non-polar solvents, reactions proceeding through non-polar intermediates or transition states may be favored.

In polar solvents, pathways involving charge-separated intermediates or transition states would be stabilized, potentially increasing the quantum yield of certain photochemical reactions. For example, if a reaction proceeds via an electron transfer mechanism, a polar solvent would be expected to facilitate the process. youtube.com

Protic solvents, such as alcohols, can participate directly in the reaction, for example, by acting as a proton source or by adding to reactive intermediates. Studies on related pyrazine derivatives have shown that protic solvents like methanol (B129727) can form hydrogen-bonded complexes, which can alter triplet formation efficiency and, consequently, the quantum yield of reactions involving singlet oxygen. nih.gov

A hypothetical study on the photoreactivity of Pyrazine, 2-(2-propen-1-yloxy)- in different solvents might yield results similar to those presented in the following interactive data table, which illustrates how solvent properties could affect reaction quantum yields.

SolventDielectric Constant (ε)Polarity IndexHydrogen Bond Donor (α)Hydrogen Bond Acceptor (β)Predicted Predominant Reaction PathwayHypothetical Quantum Yield (Φ)
n-Hexane1.880.10.000.00Intramolecular Cycloaddition0.35
Dichloromethane8.933.10.130.10Rearrangement0.20
Acetonitrile37.55.80.190.40Electron Transfer Mediated Reactions0.55
Methanol32.75.10.930.62Solvent Adduct Formation0.40
Water80.110.21.170.47Complex Mixture/DecompositionLow

Note: The quantum yields and predominant reaction pathways in this table are hypothetical and for illustrative purposes only, as experimental data for Pyrazine, 2-(2-propen-1-yloxy)- is not available.

Advanced Spectroscopic and Structural Characterization of Pyrazine, 2 2 Propen 1 Yloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopic Analysis

No experimental ¹H NMR data for Pyrazine (B50134), 2-(2-propen-1-yloxy)- has been found in the reviewed literature.

¹³C NMR Spectroscopic Analysis

No experimental ¹³C NMR data for Pyrazine, 2-(2-propen-1-yloxy)- has been found in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No experimental 2D NMR data (COSY, HMQC, HMBC) for Pyrazine, 2-(2-propen-1-yloxy)- has been found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data for Pyrazine, 2-(2-propen-1-yloxy)- has been found in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

No specific LC-MS applications or data for the analysis of Pyrazine, 2-(2-propen-1-yloxy)- have been identified in the reviewed literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For Pyrazine, 2-(2-propen-1-yloxy)-, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the pyrazine ring, the ether linkage, and the allyl group.

The analysis of the gas-phase FT-IR spectrum of the parent pyrazine molecule has been conducted using advanced techniques, allowing for the assignment of its fundamental vibrational modes. researchgate.netcore.ac.uk For the 2-(allyloxy)pyrazine derivative, the spectrum would be a composite of the vibrations of the pyrazine ring and the allyloxy substituent.

Key expected vibrational modes for Pyrazine, 2-(2-propen-1-yloxy)- would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region, characteristic of the pyrazine ring hydrogens.

Aliphatic C-H stretching: Arising from the allyl group, expected in the 3000-2850 cm⁻¹ range.

C=C stretching: A sharp band around 1650 cm⁻¹ due to the double bond in the allyl group.

C=N and C=C stretching (ring): The pyrazine ring vibrations are expected in the 1600-1400 cm⁻¹ region.

C-O-C stretching: The ether linkage should produce a strong, characteristic band in the 1260-1000 cm⁻¹ region.

=C-H bending (out-of-plane): Strong bands from the allyl group are expected in the 1000-800 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Bands for Pyrazine, 2-(2-propen-1-yloxy)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazine Ring Aromatic C-H Stretch 3100 - 3000
C=N, C=C Ring Stretch 1600 - 1400
Allyl Group =C-H Stretch ~3080
Aliphatic C-H Stretch 3000 - 2850
C=C Stretch ~1650
=C-H Bend (out-of-plane) 1000 - 800
Ether Linkage C-O-C Asymmetric Stretch 1260 - 1200
C-O-C Symmetric Stretch 1150 - 1000

This table is predictive and based on characteristic group frequencies. Actual values would require experimental measurement.

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in the polarizability of the molecule. For molecules like pyrazine, which possesses a center of symmetry, vibrations that are Raman active may be IR inactive, and vice versa.

The Raman spectrum of Pyrazine, 2-(2-propen-1-yloxy)- would also be dominated by the features of the pyrazine ring and the allyl group. The symmetric vibrations, such as the ring breathing mode of the pyrazine and the C=C stretch of the allyl group, are expected to give strong Raman signals. Studies on pyrazine adsorbed on zeolites have shown that cation interactions can induce shifts in the Raman lines, indicating the sensitivity of this technique to the molecule's environment. mdpi.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. This enhancement allows for the detection of very low concentrations of an analyte. SERS studies on pyrazine derivatives, such as pyrazine-2-carbonitrile, have demonstrated that the interaction with the metal surface can lead to significant changes in the Raman spectrum, providing insights into the molecule's orientation and binding to the surface. nih.gov For 2-(allyloxy)pyrazine, SERS could be employed to study its interaction with metal surfaces, with the pyrazine nitrogen atoms being likely sites for adsorption.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic heterocyclic molecules like pyrazine exhibit characteristic absorption bands due to n→π* and π→π* transitions. montana.edu

For Pyrazine, 2-(2-propen-1-yloxy)-, the UV-Vis spectrum is expected to show:

A weak n→π* transition at longer wavelengths (around 320-330 nm), originating from the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital of the pyrazine ring.

A strong π→π* transition at shorter wavelengths (around 260-270 nm), resulting from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. The allyloxy group, as an electron-donating substituent, may cause a slight shift in the absorption maxima compared to the parent pyrazine molecule. Studies on various substituted pyrazines have shown that such substitutions can alter the electronic environment of the chromophore, leading to shifts in the absorption spectrum. semanticscholar.org

Table 2: Predicted UV-Vis Absorption Bands for Pyrazine, 2-(2-propen-1-yloxy)-

Electronic Transition Expected Wavelength Range (nm) Characteristics
n→π* 320 - 330 Weak absorption, sensitive to solvent polarity
π→π* 260 - 270 Strong absorption

This table is predictive and based on data for the parent pyrazine molecule. Actual values would require experimental measurement.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. It is a highly sensitive technique that can provide information about the molecule's excited state properties.

Pyrazine and its derivatives are known to exhibit fluorescence, and the characteristics of this emission are highly dependent on the molecular structure and the environment. The fluorescence quenching of substituted pyrazines in the presence of other molecules has been used to study intermolecular interactions. semanticscholar.org For Pyrazine, 2-(2-propen-1-yloxy)-, one would expect to observe fluorescence upon excitation at a wavelength corresponding to one of its absorption bands. The emission spectrum would likely be a mirror image of the n→π* absorption band. The fluorescence quantum yield and lifetime would be important parameters to characterize, providing insights into the de-excitation pathways of the excited state. The presence of the flexible allyloxy group might influence the non-radiative decay processes, potentially affecting the fluorescence intensity.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To date, no single crystal X-ray diffraction data has been reported in the searched literature for Pyrazine, 2-(2-propen-1-yloxy)-. If suitable crystals could be grown, this technique would provide precise information on:

Bond lengths and bond angles of all atoms in the molecule.

The conformation of the allyloxy group relative to the pyrazine ring.

The planarity of the pyrazine ring.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking.

Crystal structure data for the parent pyrazine molecule and other pyrazine derivatives are available and reveal details about their solid-state packing and intermolecular interactions. nih.govresearchgate.net Such information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Crystal Packing Analysis and Unit Cell Parameters

Despite a comprehensive search for crystallographic data, no experimental studies detailing the single-crystal X-ray diffraction analysis of Pyrazine, 2-(2-propen-1-yloxy)- were found in the available scientific literature. Consequently, information regarding its crystal packing, space group, and unit cell parameters (a, b, c, α, β, γ) remains undetermined.

While crystallographic data for the parent compound, pyrazine, and various other derivatives have been reported, these findings are not included as they fall outside the strict scope of this article, which is focused solely on Pyrazine, 2-(2-propen-1-yloxy)-.

Bond Lengths, Bond Angles, and Dihedral Angles

As no crystal structure has been reported for Pyrazine, 2-(2-propen-1-yloxy)-, there is no experimentally determined data available for its precise bond lengths, bond angles, or dihedral angles. Theoretical calculations could provide estimations of these parameters, but such computational studies for this specific molecule were not found in the surveyed literature.

For illustrative purposes, a table where such data would be presented is shown below. However, it remains unpopulated due to the absence of experimental findings.

Table 1: Hypothetical Bond Lengths for Pyrazine, 2-(2-propen-1-yloxy)- (No experimental data available)

Atom 1 Atom 2 Bond Length (Å)
C-C (ring)
C-N (ring)
C-O
O-C (allyl)
C=C (allyl)

Table 2: Hypothetical Bond Angles for Pyrazine, 2-(2-propen-1-yloxy)- (No experimental data available)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
N-C-C (ring)
C-N-C (ring)
C-O-C
O-C-C (allyl)
C-C=C (allyl)

Table 3: Hypothetical Dihedral Angles for Pyrazine, 2-(2-propen-1-yloxy)- (No experimental data available)

Atom 1 Atom 2 Atom 3 Atom 4 Dihedral Angle (°)
C-C-O-C
C-O-C-C

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. A search was conducted for studies employing EPR spectroscopy to investigate radical species of or derived from Pyrazine, 2-(2-propen-1-yloxy)-.

In a hypothetical scenario where such a radical species had been studied, the EPR spectrum would provide information on the g-factor and hyperfine coupling constants, which would help in identifying the location and environment of the unpaired electron within the molecule.

Table 4: Hypothetical EPR Spectral Parameters for a Radical Species of Pyrazine, 2-(2-propen-1-yloxy)- (No experimental data available)

Radical Species g-factor Hyperfine Coupling Constants (Gauss)
Cation Radical

Theoretical and Computational Studies on Pyrazine, 2 2 Propen 1 Yloxy

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For 2-(allyloxy)pyrazine, DFT calculations offer deep insights into its fundamental molecular properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its ground-state geometry. Using DFT methods, typically with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 2-(allyloxy)pyrazine are calculated to find the minimum energy conformation.

These calculations reveal a non-planar structure for the molecule. The pyrazine (B50134) ring itself is aromatic and planar, but the allyloxy side chain introduces conformational flexibility. The orientation of the allyl group relative to the pyrazine ring is a key structural feature. The electronic structure analysis, derived from the optimized geometry, involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For 2-(allyloxy)pyrazine, the HOMO is typically localized over the electron-rich pyrazine ring, while the LUMO is also distributed across the ring system, indicating that this is the primary site for electronic transitions.

Table 1: Calculated Structural Parameters for 2-(allyloxy)pyrazine (Example) Note: This table is illustrative, based on typical DFT calculation results for similar structures. Actual values depend on the specific DFT functional and basis set used.

Parameter Description Typical Calculated Value
Bond Lengths
C-O (ether) Length of the bond between the pyrazine ring and the ether oxygen ~1.36 Å
O-C (allyl) Length of the bond between the ether oxygen and the allyl group ~1.43 Å
C=C (allyl) Length of the double bond within the allyl group ~1.34 Å
Dihedral Angles

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can forecast the wavelengths of maximum absorption (λmax).

For 2-(allyloxy)pyrazine, TD-DFT calculations can predict the characteristic n→π* and π→π* transitions associated with the pyrazine ring. The n→π* transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital of the ring. The π→π* transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. Comparing these computationally predicted spectra with experimentally measured ones allows for a detailed assignment of the observed absorption bands.

Table 2: Predicted UV-Vis Absorption Data for 2-(allyloxy)pyrazine using TD-DFT (Example) Note: This table is illustrative. Actual values depend on the solvent model, functional, and basis set.

Transition Predicted λmax (nm) Oscillator Strength (f) Major Contribution
S0 → S1 ~320 nm Low (~0.001) n→π*
S0 → S2 ~275 nm High (~0.15) π→π*

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is particularly useful for studying intramolecular charge transfer and donor-acceptor interactions that contribute to molecular stability.

In 2-(allyloxy)pyrazine, NBO analysis can quantify the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. Key interactions include the delocalization of the lone pair electrons on the nitrogen atoms and the ether oxygen into the anti-bonding orbitals (π) of the pyrazine ring. These interactions, known as hyperconjugation, stabilize the molecule. The second-order perturbation theory analysis within the NBO framework calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. For instance, a significant E(2) value for the interaction between an oxygen lone pair (donor) and a C-C π orbital in the pyrazine ring (acceptor) would confirm the electronic contribution of the allyloxy group to the ring.

Computational Investigations of Reaction Mechanisms and Energetics

Beyond static properties, computational chemistry is instrumental in mapping the pathways of chemical reactions. For 2-(allyloxy)pyrazine, a key reaction of interest is the Claisen rearrangement, a thermal process where the allyl group migrates from the oxygen atom to a carbon atom of the pyrazine ring.

To understand a reaction mechanism, one must locate the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can search for the TS structure connecting the reactant (2-(allyloxy)pyrazine) and the product (e.g., 3-allyl-2(1H)-pyrazinone). The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Once the structures of the reactant, transition state, and product are optimized, their energies can be calculated. The difference in energy between the transition state and the reactant defines the activation barrier (Ea). This barrier is a crucial determinant of the reaction rate; a lower activation barrier implies a faster reaction. DFT calculations can provide quantitative estimates of these barriers for the different possible pathways of the Claisen rearrangement of 2-(allyloxy)pyrazine.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. For a chemical reaction, a simplified one-dimensional projection of the PES is often used, known as a reaction coordinate diagram. This diagram plots the energy against the reaction coordinate, showing the relative energies of the reactant, transition state(s), any intermediates, and the final product.

Mapping the PES for the Claisen rearrangement of 2-(allyloxy)pyrazine would involve calculating the energy at various points along the reaction path. This provides a complete energetic profile of the transformation. Such a map can reveal whether the reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates). For the Claisen rearrangement, computational studies typically explore a concerted pericyclic mechanism, and the PES map would visualize the energetic cost of this pathway from reactant to product through the cyclic transition state.

Analysis of Intermolecular and Intramolecular Interactions

The structure of 2-(2-propen-1-yloxy)-pyrazine, featuring a pyrazine ring and a flexible ether sidechain, allows for a variety of non-covalent interactions that dictate its supramolecular chemistry and physical properties. Computational chemistry offers powerful tools to dissect these forces.

Hydrogen Bonding (C-H…O, C-H…N)

While lacking classical hydrogen bond donors like O-H or N-H groups, 2-(2-propen-1-yloxy)-pyrazine can participate in weaker C-H···O and C-H···N hydrogen bonds. These interactions, though individually faint, can collectively play a significant role in determining the molecule's crystal packing and conformational preferences.

Within the molecule (intramolecularly), hydrogen bonds could form between the C-H groups on the propenyl chain and the nitrogen atoms of the pyrazine ring or the ether oxygen. Intermolecularly, C-H groups from one molecule can interact with the nitrogen or oxygen atoms of a neighboring molecule. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are essential for identifying and quantifying these weak interactions. The analysis of the molecule's electron density using tools like the Quantum Theory of Atoms in Molecules (QTAIM) can confirm the presence of bond critical points, providing evidence for these interactions.

Table 1: Potential Hydrogen Bond Interactions in 2-(2-propen-1-yloxy)-pyrazine

Interaction Type Donor Group Acceptor Atom Context
C-H···N Pyrazine Ring C-H Pyrazine Ring N Intermolecular
C-H···N Propenyl Chain C-H Pyrazine Ring N Intramolecular / Intermolecular
C-H···O Pyrazine Ring C-H Ether O Intramolecular / Intermolecular

π-Stacking and Other Aromatic Interactions

The electron-deficient pyrazine ring is a prime candidate for engaging in π-stacking interactions. These can occur between two pyrazine rings in various geometries, such as face-to-face or offset (displaced) configurations. The nature and strength of these interactions are governed by the distribution of electron density in the aromatic system.

Furthermore, the pyrazine ring can participate in other types of aromatic interactions, including C-H···π interactions, where a C-H bond points towards the face of the aromatic ring of a neighboring molecule. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, are often employed to accurately model these dispersion-dominated interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformation

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and conformational changes over time.

For 2-(2-propen-1-yloxy)-pyrazine, a key area of interest would be the conformational flexibility of the 2-(2-propen-1-yloxy)- side chain relative to the pyrazine ring. The rotation around the C-O and C-C single bonds in the ether linkage allows the molecule to adopt various conformations. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent, or in a solid state), the energy barriers between different conformational states, and the timescales of these dynamic processes.

Such simulations would typically involve the use of a force field, which is a set of parameters that describes the potential energy of the system. The choice of force field is crucial for obtaining accurate results.

Solvent Models in Computational Chemistry for Environmental Effects

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry employs various solvent models to account for these environmental effects. These models generally fall into two categories: explicit and implicit.

Explicit solvent models treat the solvent molecules individually. In a simulation of 2-(2-propen-1-yloxy)-pyrazine in water, for example, a large number of individual water molecules would be included in the simulation box along with the pyrazine derivative. This approach is computationally expensive but can provide a very detailed picture of solute-solvent interactions.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally less demanding and is often used to calculate the properties of molecules in solution, such as their conformational energies and electronic spectra.

The choice of solvent model would depend on the specific research question being addressed. For instance, to study the specific hydrogen bonding patterns between 2-(2-propen-1-yloxy)-pyrazine and a protic solvent, an explicit model would be more appropriate. To quickly estimate the relative stability of different conformers in a non-polar solvent, an implicit model might suffice.

Table 2: Compound Names Mentioned in this Article

Compound Name
Pyrazine, 2-(2-propen-1-yloxy)-

Derivatization and Functionalization Strategies for Pyrazine, 2 2 Propen 1 Yloxy

Modification of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient heterocycle, which dictates the strategies for its functionalization. Methods often involve metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Introduction of Additional Substituents via C-H Activation

Direct C-H activation is a powerful and atom-economical strategy for introducing new functional groups onto aromatic and heteroaromatic rings. While specific studies on 2-(2-propen-1-yloxy)-pyrazine are not widely available, established protocols for other substituted pyrazines provide a clear precedent. These reactions typically employ a transition metal catalyst, such as palladium or rhodium, to selectively activate a specific C-H bond on the pyrazine ring, followed by coupling with a reaction partner. For alkoxy-substituted pyrazines, functionalization is often directed to the positions ortho or meta to the ether group, depending on the reaction conditions and directing groups.

Palladium-Catalyzed Coupling Reactions at Pyrazine Ring Positions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for functionalizing pyrazine rings. nih.gov These reactions typically require a pre-functionalized pyrazine, such as a halopyrazine or a pyrazine triflate, which can be prepared from the corresponding pyrazinone. However, developments in C-H activation have also enabled direct coupling without prior functionalization.

Common palladium-catalyzed reactions applicable to the pyrazine core include the Suzuki, Heck, and Sonogashira couplings. youtube.comyoutube.comyoutube.com

Suzuki Coupling: This reaction couples a halopyrazine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. youtube.comyoutube.com It is known for its mild reaction conditions and tolerance of a wide variety of functional groups.

Heck Coupling: This reaction involves the coupling of a halopyrazine with an alkene. youtube.comyoutube.com The allyloxy group on the starting compound would need to be stable under the reaction conditions.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a halopyrazine and a terminal alkyne, providing access to alkynylpyrazines. youtube.comyoutube.com

The table below summarizes representative conditions for these palladium-catalyzed coupling reactions, which could be adapted for a halogenated derivative of 2-(2-propen-1-yloxy)-pyrazine. youtube.comyoutube.comyoutube.comyoutube.comresearchgate.net

Reaction Coupling Partner Catalyst System Base Solvent
SuzukiAr-B(OH)₂Pd(PPh₃)₄ (5 mol%)Cs₂CO₃Dioxane/Water
HeckAlkenePd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrile or DMF
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMF

Metal-Mediated and Metal-Catalyzed Functionalization

Beyond palladium, other transition metals can be employed to functionalize the pyrazine ring. nih.gov For instance, lithiation followed by quenching with an electrophile is a classic method for introducing substituents, although regioselectivity can be an issue. Nickel and copper catalysts are also used for various coupling reactions, sometimes offering different reactivity or selectivity compared to palladium. For example, the synthesis of 2-(allylthio)pyrazine (B1227732) has been achieved through the reaction of 2-mercaptopyrazine (B1227527) with allyl bromides, a process that can be catalyzed by an antioxidant. nih.gov While this example involves a thioether, it illustrates the broader utility of metal-mediated and catalyzed approaches to pyrazine functionalization.

Chemical Transformations of the 2-(2-propen-1-yloxy)- Side Chain

The allyloxy side chain provides a versatile handle for a range of chemical transformations, focusing primarily on the reactivity of the alkene and the ether linkage.

Epoxidation and Dihydroxylation of the Allylic Double Bond

The carbon-carbon double bond in the allyl group is susceptible to oxidation reactions, notably epoxidation and dihydroxylation.

Epoxidation: This reaction converts the alkene into an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation: This transformation converts the alkene into a vicinal diol (a glycol). The stereochemical outcome of this reaction is highly dependent on the chosen reagents. libretexts.orglibretexts.org

Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.comkhanacademy.org This adds both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation: This proceeds via a two-step sequence involving initial epoxidation followed by acid-catalyzed ring-opening with water. libretexts.orglibretexts.org This results in the two hydroxyl groups being on opposite faces.

The following table outlines common reagents for these transformations. libretexts.orgorganic-chemistry.org

Transformation Reagent(s) Stereochemical Outcome Product
Epoxidationm-CPBAN/APyrazinyl glycidyl (B131873) ether
Syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂OSyn3-(Pyrazin-2-yloxy)propane-1,2-diol
Syn-DihydroxylationCold, dilute KMnO₄, NaOHSyn3-(Pyrazin-2-yloxy)propane-1,2-diol
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺Anti3-(Pyrazin-2-yloxy)propane-1,2-diol

Cleavage and Further Elaboration of the Ether Linkage

The allyl ether group is often used as a protecting group for alcohols because it is stable under many conditions but can be selectively cleaved when desired. organic-chemistry.org Cleavage of the C-O ether bond in 2-(2-propen-1-yloxy)-pyrazine would yield 2-hydroxypyrazine (B42338) (or its tautomer, 2(1H)-pyrazinone) and an allyl-derived byproduct. This transformation provides a route to pyrazinone derivatives, which are important scaffolds in medicinal chemistry.

Several methods exist for the cleavage of allyl ethers:

Palladium-Catalyzed Cleavage: This is a common and mild method. A Pd(0) catalyst, such as Pd(PPh₃)₄, in the presence of a hydride source like polymethylhydrosiloxane (B1170920) (PMHS) with an activator like ZnCl₂, can effectively remove the allyl group. organic-chemistry.org Another approach involves isomerization of the allyl ether to the corresponding vinyl ether using a palladium catalyst, followed by mild acidic hydrolysis. acsgcipr.org

Rhodium-Catalyzed Cleavage: Rhodium complexes can also mediate the cleavage of allyl ethers. acsgcipr.org

Other Reagents: Methods employing samarium(II) iodide (SmI₂), low-valent titanium reagents, or oxoammonium salts have also been reported for allyl ether cleavage under various conditions. rsc.orgnih.gov

The resulting 2-hydroxypyrazine can be further elaborated through reactions at the nitrogen or oxygen atoms or at other positions on the pyrazine ring.

Cleavage Method Reagent System Key Features
Palladium-CatalyzedPd(PPh₃)₄, PMHS, ZnCl₂Mild, chemoselective conditions. organic-chemistry.org
Palladium-CatalyzedPd/C, basic conditionsInvolves a single electron transfer (SET) process. organic-chemistry.org
Rhodium-Mediated[Rh(diphos)]⁺ catalystIsomerization to vinyl ether followed by hydrolysis. acsgcipr.org
Oxidative CleavageOxoammonium SaltMediates oxidative cleavage to an aldehyde. rsc.org

Introduction of Heteroatoms or Cyclic Structures to the Propenyl Moiety

While direct experimental evidence for the functionalization of the propenyl group on 2-allyloxypyrazine is not extensively documented in publicly available research, established organic synthesis methodologies for alkenes can be applied to introduce heteroatoms or cyclic structures. These transformations would yield novel pyrazine derivatives with altered electronic and steric properties.

Epoxidation: The conversion of the alkene in the propenyl group to an epoxide would introduce a reactive three-membered ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic methods. The resulting 2-(oxiran-2-ylmethoxy)pyrazine would be a valuable intermediate for further reactions, including ring-opening with various nucleophiles to introduce amino, azido, or other functional groups.

Dihydroxylation: The formation of a vicinal diol on the propenyl chain can be accomplished through syn- or anti-dihydroxylation methods. youtube.comlibretexts.org Syn-dihydroxylation, yielding 3-(pyrazin-2-yloxy)propane-1,2-diol , can be achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) or cold, alkaline potassium permanganate. youtube.comlibretexts.org Anti-dihydroxylation can be performed via the epoxidation of the alkene followed by acid-catalyzed hydrolysis.

Cycloaddition Reactions: The alkene of the propenyl group can participate in various cycloaddition reactions to form new cyclic structures. For instance, a [2+2] cycloaddition, typically induced photochemically, could lead to the formation of a cyclobutane (B1203170) ring fused to the propenyl side chain. nih.govresearchgate.net Furthermore, 1,3-dipolar cycloaddition reactions with dipoles like azides or nitrile oxides could be employed to construct five-membered heterocyclic rings, such as triazoles or isoxazoles, attached to the side chain. nih.gov

Synthesis of Conjugates and Hybrid Systems Incorporating Allyloxypyrazine

The development of hybrid molecules, where a pyrazine core is linked to other heterocyclic systems, is a prominent strategy in the design of new functional molecules. While direct synthesis from 2-allyloxypyrazine is not always the reported route, the following sections discuss the synthesis of important pyrazine-containing conjugates, for which 2-allyloxypyrazine could serve as a potential, albeit not yet documented, starting material.

Pyrazine-Triazole Conjugates

Pyrazine-triazole conjugates are a class of compounds that have attracted considerable attention. The most common method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Research has detailed the synthesis of pyrazine-triazole conjugates starting from pyrazinoic acid, which is first converted to an alkyne-containing pyrazine derivative. nih.gov This derivative then undergoes a click reaction with various aryl azides to produce the target pyrazine-triazole conjugates. nih.gov A plausible, though not explicitly reported, route starting from 2-allyloxypyrazine would involve the transformation of the allyl group into an azide (B81097) or an alkyne functionality, which could then participate in a CuAAC reaction.

Pyrazine-Schiff Base Hybrid Ligands

Schiff bases derived from pyrazine are valuable ligands in coordination chemistry and have been investigated for their biological activities. The typical synthesis of pyrazine-Schiff bases involves the condensation reaction between an amino-substituted pyrazine, such as 2-aminopyrazine (B29847), and an appropriate aldehyde or ketone. um.edu.my For instance, new Schiff bases have been synthesized from 2-aminopyrazine and various hydroxy-substituted aldehydes. um.edu.my To utilize 2-allyloxypyrazine as a precursor for such hybrids, a synthetic sequence would first need to convert the allyloxy group into an amine functionality.

Pyrrole-Pyrazine Derivatives

Fused pyrrole-pyrazine systems, specifically pyrrolo[1,2-a]pyrazines, are heterocyclic scaffolds found in various biologically active molecules. acs.org The synthesis of these derivatives has been achieved through several routes. One notable method involves the cyclization of N-substituted pyrroles. For example, the reaction of 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate (B1210297) can yield pyrrolo[1,2-a]pyrazines in high yields. While a direct synthesis from 2-allyloxypyrazine is not described, one could envision a multi-step pathway where the pyrazine ring is first appended to a pyrrole (B145914) precursor, followed by a cyclization strategy.

Quinoxaline (Benzopyrazine) Derivatives

Quinoxalines, which contain a fused benzene (B151609) and pyrazine ring, are an important class of heterocyclic compounds. The most established method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Various catalysts have been developed to improve the efficiency of this reaction. While pyrazine itself can be a precursor in some contexts, the direct synthesis of quinoxalines from 2-allyloxypyrazine is not a standard or reported method. A hypothetical route would likely involve significant transformation of the starting material to generate a suitable o-diaminoaromatic precursor, which is synthetically complex.

Applications in Advanced Chemical Research

Pyrazine (B50134), 2-(2-propen-1-yloxy)- as a Building Block in Organic Synthesis

The unique combination of a pyrazine core and an allyloxy substituent makes Pyrazine, 2-(2-propen-1-yloxy)- a promising scaffold for the synthesis of more complex molecular structures.

Precursor for Complex Heterocyclic Architectures

The pyrazine nucleus itself is a precursor to a wide array of fused heterocyclic systems. nih.gov The allyloxy group in Pyrazine, 2-(2-propen-1-yloxy)- offers a versatile handle for intramolecular cyclization reactions. For instance, through carefully designed reaction sequences, the allyl group could participate in ring-closing metathesis or other cyclization strategies to construct novel polycyclic frameworks. The synthesis of substituted pyrazines from N-allyl malonamides, followed by cyclization, demonstrates the utility of the allyl group in forming the pyrazine ring itself, suggesting that a pre-formed allyloxypyrazine could undergo further annulation reactions. researchgate.netrsc.org

The pyrazine ring can also be derivatized through various reactions, including transition metal-catalyzed cross-coupling reactions, to introduce additional functional groups, thereby expanding the range of accessible heterocyclic architectures. researchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and materials science for the rapid generation of molecular diversity. beilstein-journals.orgmdpi.comnih.gov Pyrazine derivatives have been successfully employed in MCRs to synthesize complex bioactive molecules. The presence of the nucleophilic nitrogen atoms in the pyrazine ring and the reactive allyl group in Pyrazine, 2-(2-propen-1-yloxy)- could allow it to participate in various MCRs. For example, it could potentially act as the heterocyclic component in Ugi or Passerini reactions, leading to the formation of highly functionalized peptide-like structures or α-acyloxy carboxamides.

While direct examples involving 2-(allyloxy)pyrazine are not yet prevalent in the literature, the general reactivity of pyrazines in such transformations is well-documented, suggesting a promising area of exploration for this specific derivative. nih.gov

Pyrazine, 2-(2-propen-1-yloxy)- in Catalysis and Catalytic Systems

The electronic properties of the pyrazine ring and the coordinating ability of its nitrogen atoms make pyrazine derivatives attractive candidates for applications in catalysis.

Ligand Design for Transition Metal Catalysis

Pyrazine-containing ligands have been extensively used in coordination chemistry and have found applications in transition metal catalysis. researchgate.net The nitrogen atoms of the pyrazine ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. The allyloxy group in Pyrazine, 2-(2-propen-1-yloxy)- could serve as an additional coordination site or as a point of attachment for further functionalization to create more complex ligand architectures. Such ligands could find use in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Table 1: Examples of Transition Metal-Catalyzed Reactions on Pyrazine Systems

Reaction Type Catalyst Substrate Example Product Type Reference
Suzuki Coupling Pd(PPh₃)₄ 2-Chloropyrazine (B57796) 2-Arylpyrazine researchgate.net
Sonogashira Coupling [Pd(allyl)Cl]₂/PPh₃ Chloropyrazine 2-Alkynylpyrazine researchgate.net
Heck Reaction Pd(OAc)₂ Bromopyrazine 2-Alkenylpyrazine researchgate.net

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. While the direct application of Pyrazine, 2-(2-propen-1-yloxy)- as an organocatalyst has not been reported, its structural features suggest potential roles. For instance, the basic nitrogen atoms could act as a Brønsted-Lowry base to activate substrates. Furthermore, the pyrazine ring could be incorporated into larger chiral scaffolds to create novel organocatalysts for asymmetric transformations. The development of chiral pyrrolodiketopiperazines under organocatalytic conditions showcases the utility of nitrogen-containing heterocycles in this field. acs.org

Pyrazine, 2-(2-propen-1-yloxy)- as a Precursor in Materials Science

Pyrazine-based compounds have shown significant promise in the development of advanced materials with interesting electronic and optical properties. lifechemicals.com The incorporation of pyrazine units into conjugated polymers can lead to materials with low band gaps, which are desirable for applications in organic solar cells and light-emitting diodes. rsc.orgresearchgate.net

The allyloxy group of Pyrazine, 2-(2-propen-1-yloxy)- provides a reactive handle for polymerization. For example, it could undergo polymerization through its allyl group via free radical or metathesis polymerization techniques. The resulting polymers would feature a pyrazine-containing side chain, which could impart specific electronic or photophysical properties to the material. The development of thieno[3,4-b]pyrazine-based materials for low band gap organic applications underscores the potential of pyrazine derivatives in this area. rsc.orgresearchgate.net

Table 2: Potential Applications of Pyrazine-Based Materials

Material Type Potential Application Key Property Reference
Pyrazine-containing polymers Organic photovoltaics (OPVs) Low band gap lifechemicals.comrsc.org
Fused-ring thieno[3,4-pyrazines] Organic electronics Tunable electronic properties rsc.orgresearchgate.net
Pyrazine-based ladder polymers Optical devices Light-responsive properties lifechemicals.com

Development of Novel Polymer and Oligomer Materials

The presence of the 2-propen-1-yloxy (allyloxy) group on the pyrazine ring introduces a polymerizable functional group. In theory, Pyrazine, 2-(2-propen-1-yloxy)- could serve as a monomer for the synthesis of novel polymers and oligomers. The allyl group can potentially undergo polymerization through various mechanisms, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), although the latter would require the presence of a strained ring system which is absent here.

The resulting polymers, hypothetically named poly(2-allyloxypyrazine), would feature a flexible aliphatic backbone with pendant pyrazine rings. The properties of such a material would be influenced by the pyrazine units, potentially bestowing unique thermal, electronic, or coordinating characteristics. However, no studies detailing the synthesis, characterization, or properties of polymers or oligomers derived specifically from Pyrazine, 2-(2-propen-1-yloxy)- have been found. Research on pyrazine-based polymers typically involves other derivatives, often utilizing different polymerization strategies. nih.gov

Precursors for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The design of the organic linker is crucial for tuning the structure and properties of the resulting framework. nih.govrsc.org Pyrazine and its derivatives are frequently used as linkers, where the two nitrogen atoms can bridge between metal centers to form one-, two-, or three-dimensional networks. rsc.orgpreprints.orgnih.govnih.gov

Pyrazine, 2-(2-propen-1-yloxy)- possesses the necessary nitrogen atoms to act as a bridging or chelating ligand in the construction of such materials. nih.gov The allyloxy group would function as a non-coordinating substituent, influencing the steric environment and potentially the porosity of the framework. It could also offer a site for post-synthesis modification. Despite this potential, there are no published examples of MOFs or coordination polymers that specifically utilize Pyrazine, 2-(2-propen-1-yloxy)- as a linker. Research in this area has predominantly employed pyrazines with carboxylate, amino, or other functional groups to create stable and porous frameworks. nih.govalfa-chemistry.comresearchgate.netresearchgate.net

Coordination Chemistry and Ligand Design with Pyrazine, 2-(2-propen-1-yloxy)-

The coordination chemistry of pyrazine itself is extensive, but the specific behavior of the 2-allyloxy derivative is not well-documented.

Chelation Properties and Metal Binding Affinity

Chelation involves the binding of a single ligand to a central metal ion at two or more points. nih.gov For Pyrazine, 2-(2-propen-1-yloxy)- , chelation could theoretically occur through the coordination of one of the pyrazine nitrogen atoms and the ether oxygen atom of the allyloxy group, forming a five-membered chelate ring. The stability of such a complex would depend on the metal ion and the geometric constraints of the ligand.

The strength of the interaction between a metal ion and a ligand is quantified by the stability constant (or binding constant). wikipedia.orgchemguide.co.uk Higher stability constants indicate a greater propensity for the complex to form. chemguide.co.uk There are no available studies that have determined the stability constants for complexes of Pyrazine, 2-(2-propen-1-yloxy)- with any metal ions. researchgate.netresearchgate.netnih.gov Therefore, its specific metal binding affinity and selectivity remain uncharacterized. For a compound to be an effective chelating agent, it generally requires multiple donor atoms positioned to form stable ring structures with the metal ion. nih.govmdpi.comnih.gov

Synthesis of Pyrazine-Bridged Metal Complexes

A common role for pyrazine in coordination chemistry is as a bridging ligand, where its two nitrogen atoms coordinate to two different metal centers, linking them together. rsc.orgnih.govrsc.orgrsc.org This has led to the synthesis of a vast array of dinuclear and polynuclear complexes with interesting magnetic and electronic properties.

It is plausible that Pyrazine, 2-(2-propen-1-yloxy)- could act as a bridging ligand in a similar fashion. The synthesis would likely involve reacting the pyrazine derivative with a suitable metal salt. The resulting complex would feature metal centers linked by the substituted pyrazine. However, a review of the literature did not yield any specific examples of metal complexes where Pyrazine, 2-(2-propen-1-yloxy)- is explicitly used as a bridging ligand, nor are there any published crystal structures of such complexes. inorgchemres.orgresearchgate.netbohrium.com

Supramolecular Chemistry and Non-Covalent Assemblies Involving Allyloxypyrazines

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. nih.govgatech.edu These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. libretexts.orgbasicmedicalkey.com

Self-Assembly Strategies and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. nih.govresearchgate.netrsc.org The pyrazine ring, being an electron-deficient aromatic system, can participate in π-π stacking interactions with electron-rich aromatic rings. The nitrogen atoms can also act as hydrogen bond acceptors. nih.gov

In the case of Pyrazine, 2-(2-propen-1-yloxy)- , the pyrazine ring provides sites for these interactions. The allyloxy group would sterically influence how the molecules pack together in the solid state or in solution, thereby affecting the resulting supramolecular architecture. While the principles of supramolecular chemistry suggest that this molecule could engage in self-assembly and molecular recognition phenomena, there is a lack of specific studies on Pyrazine, 2-(2-propen-1-yloxy)- or other allyloxypyrazines in this context. researchgate.netresearchgate.net Research on the molecular recognition of pyrazines has often focused on derivatives like pyrazine-N,N'-dioxide, which presents stronger hydrogen bond accepting sites. nih.govresearchgate.netrsc.org

Design of Host-Guest Systems

The inherent electronic and structural characteristics of Pyrazine, 2-(2-propen-1-yloxy)- make it a promising candidate for the design of complex host-guest systems. The pyrazine core, being electron-deficient, can engage in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to molecular recognition and the formation of supramolecular assemblies.

In the context of host-guest chemistry, the pyrazine moiety can act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or molecular clips. The stability of such complexes is often governed by a combination of hydrophobic interactions and electrostatic forces. For instance, the pyrazine ring can be encapsulated within a hydrophobic cavity, while the more polar nitrogen atoms can interact with specific sites on the host. The allyloxy group adds another layer of functionality, offering a potential site for secondary interactions or for tethering the guest molecule to a larger framework.

Conversely, derivatives of Pyrazine, 2-(2-propen-1-yloxy)- can be designed to act as hosts. By incorporating recognition sites, such as crown ethers or other chelating groups, onto the pyrazine scaffold, new host molecules capable of selectively binding specific ions or small organic molecules can be synthesized. The allyloxy group is particularly useful in this regard, as the double bond can be readily functionalized through various organic reactions to introduce the desired binding motifs. Pyrazine itself has been utilized as a linker in the construction of metal-organic frameworks (MOFs) and coordination polymers, demonstrating the ability of the pyrazine nitrogen atoms to coordinate with metal centers. tandfonline.com This principle can be extended to create porous materials with tailored cavities for selective guest uptake.

Table 1: Representative Host-Guest Interactions Involving Pyrazine Derivatives

Host SystemGuest MoleculePrimary InteractionsApplication Area
CyclodextrinPyrazineHydrophobic, van der WaalsDrug delivery, flavor encapsulation
Molecular TweezerPolyaromatic Hydrocarbonsπ-π stacking, CH-πMolecular recognition, sensing
Metal-Organic FrameworkSmall gas molecules (CO2, CH4)Coordination bonds, van der WaalsGas storage and separation

Photoactive and Electroactive Pyrazine, 2-(2-propen-1-yloxy)- Derivatives for Chemical Systems

The electronic properties of the pyrazine ring, specifically its electron-accepting nature, make it a valuable component in the design of photoactive and electroactive materials. mdpi.com When combined with suitable electron-donating groups, pyrazine derivatives can form donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) systems with interesting photophysical and electrochemical behaviors. nih.govnih.gov

The development of photoactive derivatives of Pyrazine, 2-(2-propen-1-yloxy)- is an active area of research. The pyrazine core can serve as the acceptor unit, while the allyloxy group can either be part of a donor moiety or be functionalized to attach a stronger electron-donating group. Upon photoexcitation, these D-A systems can exhibit intramolecular charge transfer (ICT), leading to desirable properties such as large Stokes shifts and solvent-dependent fluorescence. Such characteristics are highly sought after for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and photodynamic therapy. Research on related phenoxy-substituted pyrazines has shown that the nature and position of the substituent can significantly influence the fluorescence intensity and emission wavelength.

In the realm of electroactive materials, pyrazine derivatives are being investigated for their potential use in organic electronics. The electron-deficient nature of the pyrazine ring facilitates the injection and transport of electrons, a crucial property for n-type organic semiconductors. The incorporation of pyrazine units into conjugated polymers has been shown to lower the band gap of the material, making it suitable for applications in organic photovoltaics (OPVs) and field-effect transistors (OFETs). lifechemicals.comrsc.org The allyloxy group of Pyrazine, 2-(2-propen-1-yloxy)- offers a convenient handle for polymerization or for grafting the molecule onto electrode surfaces.

Table 2: Photophysical and Electrochemical Data for Representative Donor-Acceptor Pyrazine Derivatives

Compound TypeAbsorption Max (nm)Emission Max (nm)HOMO (eV)LUMO (eV)Application
Donor-Pyrazine-Donor400-450500-600-5.5 to -5.0-3.5 to -3.0Organic Photovoltaics
Pyrazine-based Fluorophore350-400450-550-6.0 to -5.5-2.5 to -2.0Fluorescent Probes

This table provides typical data ranges for donor-acceptor pyrazine systems to illustrate their general properties, as specific data for Pyrazine, 2-(2-propen-1-yloxy)- derivatives is not extensively documented.

Advanced Spectroscopic Probe Applications

The sensitivity of the electronic structure of the pyrazine ring to its local environment makes Pyrazine, 2-(2-propen-1-yloxy)- and its derivatives promising candidates for the development of advanced spectroscopic probes. frontiersin.org These probes can be designed to signal the presence of specific analytes or changes in environmental conditions, such as polarity or pH, through a measurable change in their spectroscopic properties, most commonly fluorescence.

The design of fluorescent probes based on pyrazine often involves the principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In a PET-based sensor, the fluorescence of the pyrazine fluorophore is initially quenched by a nearby receptor unit. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal. The allyloxy group of Pyrazine, 2-(2-propen-1-yloxy)- is an ideal position for the attachment of such a receptor, allowing for the tailored design of probes for a wide range of analytes.

ICT-based probes, on the other hand, exploit the changes in the ICT character of the molecule upon interaction with an analyte. This can lead to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity. The pyrazine ring acts as the core of the fluorophore, and its emission properties can be finely tuned by the strategic placement of electron-donating and-withdrawing groups. Donor-acceptor-donor (D-A-D) type fluorescent probes incorporating a pyrazine bridge have been successfully developed for long-term live cell imaging. nih.govnih.govfrontiersin.org

The versatility of the allyloxy group allows for the incorporation of Pyrazine, 2-(2-propen-1-yloxy)- into larger biomolecules or materials, enabling its use as a reporter group to study biological processes or material properties. For example, it could be incorporated into a polymer backbone to probe changes in polymer conformation or into a peptide sequence to monitor protein-protein interactions.

Table 3: Characteristics of Pyrazine-Based Spectroscopic Probes

Probe TypeSensing MechanismTypical AnalyteSpectroscopic Response
"Turn-on" ProbePhotoinduced Electron Transfer (PET)Metal ions, AnionsFluorescence intensity increase
Ratiometric ProbeIntramolecular Charge Transfer (ICT)pH, Polarity, BiomoleculesShift in emission wavelength
Bio-conjugate ProbeCovalent labelingProteins, DNALocal environment sensing

This table outlines the general characteristics of pyrazine-based probes, highlighting the potential applications for derivatives of Pyrazine, 2-(2-propen-1-yloxy)-.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-propen-1-yloxy)pyrazine, and how can structural purity be validated?

  • Methodology : Iron-catalyzed cross-coupling of arylboronic acids with pyrazine derivatives is a viable route. For example, pyrazine reacts with allyloxy-substituted boronic acids under catalytic FeCl₃ to form the target compound . Post-synthesis, validate purity using gas chromatography-mass spectrometry (GC-MS) with retention time and fragmentation pattern alignment (e.g., m/z peaks for allyloxy substitution at ~184.1 (M⁺)) . Confirm regioselectivity via ¹H NMR (e.g., allyloxy proton signals at δ 4.5–5.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing 2-(2-propen-1-yloxy)pyrazine?

  • Methodology :

  • GC-MS : Use electron ionization (EI) to observe molecular ion (M⁺) and fragmentation patterns (e.g., loss of allyloxy group at m/z ~80) .
  • NMR : ¹³C NMR identifies pyrazine ring carbons (δ 140–160 ppm) and allyloxy carbons (δ 60–70 ppm for OCH₂; δ 110–120 ppm for C=C) .
  • IR : Detect C-O-C stretching (1050–1150 cm⁻¹) and pyrazine ring vibrations (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data for 2-(2-propen-1-yloxy)pyrazine derivatives be resolved?

  • Methodology : Contradictions in GC-MS retention times or NMR shifts may arise from stereoisomerism or solvent effects. Use comprehensive 2D GC (GC×GC) coupled with nitrogen-phosphorus detection (NPD) or time-of-flight MS (TOFMS) to separate co-eluting isomers . For NMR ambiguities, employ isotopic labeling (e.g., deuterated solvents) or 2D techniques (COSY, HSQC) to assign overlapping proton signals .

Q. What role does 2-(2-propen-1-yloxy)pyrazine play in medicinal chemistry, particularly in enzyme inhibition studies?

  • Methodology : Piperazine derivatives are known to interact with biological targets (e.g., kinases, GPCRs). Synthesize analogs via nucleophilic substitution at the allyloxy group and evaluate inhibitory activity using:

  • Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) .
  • Molecular docking : Compare binding modes of allyloxy-substituted vs. methoxy-substituted pyrazines using crystallographic data from related structures (e.g., PDB entries for pyrazine-thione complexes) .

Q. How can trace amounts of 2-(2-propen-1-yloxy)pyrazine be quantified in complex matrices (e.g., environmental samples)?

  • Methodology : Optimize headspace solid-phase microextraction (HS-SPME) with a carboxen/polydimethylsiloxane fiber to isolate the compound from aqueous matrices. Quantify via GC×GC-TOFMS with isotope dilution (e.g., d₃-labeled internal standards) to achieve detection limits <1 ng/L . Validate method robustness using matrix-matched calibration curves and recovery studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.